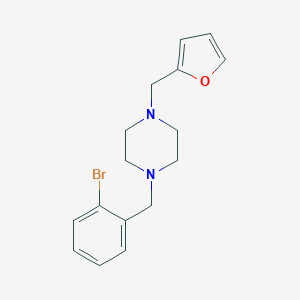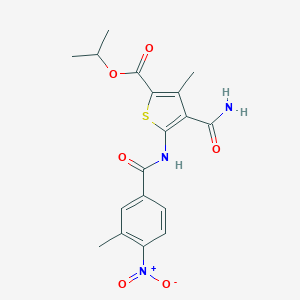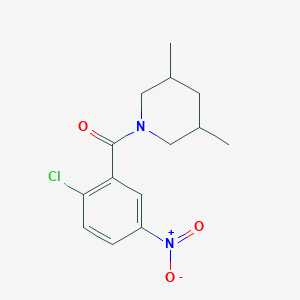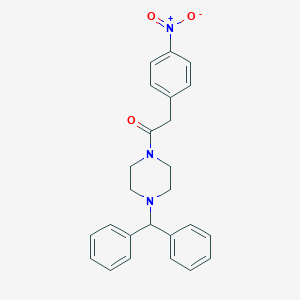![molecular formula C16H10O2S B259501 13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one](/img/structure/B259501.png)
13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one is a complex organic compound with a unique structure that includes a naphthalene ring fused with a thiophene and pyran ring
Preparation Methods
The synthesis of 8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method allows for the efficient generation of the tricyclic structure characteristic of this compound. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific derivatives used. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one include other thiophene and naphthalene derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 8-methyl-10H-naphtho[1’,2’:4,5]thieno[3,2-b]pyran-10-one lies in its fused ring system, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10O2S |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one |
InChI |
InChI=1S/C16H10O2S/c1-9-8-13(17)18-15-14-11-5-3-2-4-10(11)6-7-12(14)19-16(9)15/h2-8H,1H3 |
InChI Key |
PHAYHMACKSAFTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide](/img/structure/B259419.png)
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)

![4-CHLORO-N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPAN]-2-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)
![methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B259431.png)


![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
![4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)
![2,3-dihydrospiro(4H-[1]benzothieno[3,2-b]pyran-2,3'-cyclohexane)-1',4-dione](/img/structure/B259444.png)
